(+)-Epinephrine (-)-Bitartrate

Vue d'ensemble

Description

(-)-Epinephrine Bitartrate, also known as (+)-Epinephrine Bitartrate, is a synthetic compound that has been used in the laboratory setting for decades. It is a white, crystalline powder and is highly soluble in water. It is used in a variety of laboratory experiments, including those involving biochemical, physiological, and biochemical-physiological interactions.

Applications De Recherche Scientifique

Spectrophotometric Analysis : A spectrophotometric method for determining epinephrine and norepinephrine, including their bitartrate salts, was developed. This method is suitable for routine analysis of epinephrine and norepinephrine injections (El-Kommos, Mohamed, & Khedr, 1990).

Pharmaceutical Validation : An HPLC assay method using amperometric detection was developed for epinephrine in bupivacaine and epinephrine injections, improving upon previous methods (Wilson, 1990).

Metabolic Research : Research on the metabolism of labeled epinephrine in chickens indicates involvement of monoamine oxidase in the inactivation of epinephrine in these animals (Scott, 1962).

Vascular Studies : Epinephrine bitartrate significantly enhanced tension development in dog mesenteric arteries, suggesting prejunctional facilitatory beta 2-adrenoreceptors modulate neurotransmitter release (Borkowski, Kwan, & Daniel, 1989).

Ophthalmological Research : Topical epinephrine bitartrate treatment altered the β-adrenergic receptor-adenylate cyclase enzyme complex in rabbit iris-ciliary bodies, potentially relevant for glaucoma therapy (Mittag & Tormay, 1981).

Aqueous Humor Dynamics : A study on vervet monkeys showed that topical l-epinephrine bitartrate affects aqueous humor dynamics, with implications for glaucoma treatment (Bill, 1969).

Corneal Endothelium Research : Intracameral epinephrine was studied for its effects on corneal endothelium during intraocular surgery (Hull et al., 1975).

Glaucoma Management : Prolonged local treatment with epinephrine bitartrate improved outflow coefficient in glaucomatous eyes (Ballintine & Garner, 1961).

Hyperglycemic Effect Study : The in vivo hyperglycemic effects of different stereoisomers of epinephrine were compared in dogs, revealing significant differences in activity (Kowarski, Liaou, & Kowarski, 1986).

Blood Flow Research : The impact of epinephrine and timolol on ocular and optic nerve blood flow in rabbits was investigated, with varying results depending on the condition of the eye (Jay, Aziz, & Green, 1984).

Propriétés

IUPAC Name |

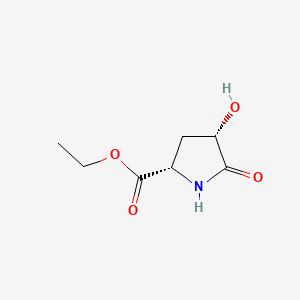

(2S,3S)-2,3-dihydroxybutanedioic acid;4-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXIPWWIOISBDD-VXLLBCKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H](C1=CC(=C(C=C1)O)O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Epinephrine (-)-Bitartrate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyloxazolo[4,5-c]pyridin-7-amine](/img/structure/B570935.png)

![2-[Dimethyl(4-vinylphenyl)silyl]pyridine](/img/structure/B570939.png)